5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
概要
説明
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a chemical compound with the molecular formula C17H15N2 . It is also known as 9-Hydroxyellipticine . This compound exhibits cytotoxic and anti-tumor properties and has cardioprotective effects against ischemia/reperfusion injury .
Molecular Structure Analysis
The molecular structure of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol consists of a carbazole moiety condensed to a pyridine ring . The InChI code for this compound is 1S/C17H14N2/c1-10-14-9-18-8-7-12 (14)11 (2)17-16 (10)13-5-3-4-6-15 (13)19-17 .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 282.77 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学的研究の応用
Anticancer Activity
9-Hydroxyellipticine has been extensively studied for its anticancer properties . It exhibits significant activity against various cancer cell lines by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division . This compound has shown promising results in treating kidney cancer, acute myeloblastic leukemia, osteolytic breast cancer metastases, and brain tumors .
Molecular Docking Studies
Molecular docking studies have been utilized to understand the binding efficiency of 9-Hydroxyellipticine with different protein receptors. These studies help in elucidating the drug’s mechanism of action at the molecular level, particularly its interaction with isomerase transcriptases .
Pharmacological Profile Improvement
Research has been directed towards improving the pharmacological profile of 9-Hydroxyellipticine due to the toxicity associated with its parent compound, ellipticine. Hydroxylation has led to a metabolite that is more active but less toxic, enhancing its therapeutic potential .
DNA Interaction
9-Hydroxyellipticine’s ability to bind with DNA is a key aspect of its biological activity. It binds through intercalative insertion between base pairs of DNA helices, which is fundamental to its antitumor action. This interaction has been the subject of various biophysical studies to understand its implications in cancer treatment .
Synthesis and Derivatives
The synthesis of 9-Hydroxyellipticine and its derivatives is a vital area of research, with various synthetic strategies developed over the decades. These derivatives are explored for enhanced anticancer activities and reduced side effects .
Biological Activity and Photophysical Studies
Apart from its anticancer properties, 9-Hydroxyellipticine and its derivatives have been studied for their photophysical properties . These studies are crucial for developing new applications in light-emitting diodes, photoinduced electron sensors, and fluorescent markers in biology .
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
将来の方向性
作用機序
9-Hydroxyellipticine, also known as 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, is a compound that has garnered significant interest due to its promising anticancer properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of 9-Hydroxyellipticine are Topoisomerase II (Topo II) and Ryanodine Receptors (RyR) . Topo II is an enzyme that controls the overwinding or underwinding of DNA, while RyR is a class of calcium channels found in various types of tissues.
Mode of Action
9-Hydroxyellipticine exerts its biological activity through several modes of action. The most well-established of these are intercalation with DNA and Topo II inhibition . It also exhibits kinase inhibition , interaction with the p53 transcription factor , and bio-oxidation and adduct formation . The preferred binding mode for 9-Hydroxyellipticine involves two key hydrogen bonding interactions, C(9)OH–Glu671 and N(2)H–Glu640 .
Biochemical Pathways
The biochemical pathways affected by 9-Hydroxyellipticine are primarily related to its interaction with DNA and inhibition of Topo II . This leads to the stabilization of the Topo II-DNA cleavable complex, upregulation of p53, and increased expression of the Fas ligands .
Pharmacokinetics
It is known that the presence of a hydroxy group at the c-9 carbon enhances its cytotoxic activity . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may be influenced by this structural feature.
Result of Action
The result of 9-Hydroxyellipticine’s action is primarily cytotoxic, making it effective against various types of cancer cells . It exhibits IC50 values of 1.6 μM and 1.2μM in Hela S-3 and 293T cells, respectively .
Action Environment
The action environment can significantly influence the efficacy and stability of 9-Hydroxyellipticine. For instance, due to its higher electronegativity, 9-Hydroxyellipticine is capable of attracting more shared electrons . This suggests that the compound’s action may be influenced by the electron density in its environment.
特性
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTWUDDGLIDXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52238-35-4 (mono-hydrochloride) | |
Record name | 9-Hydroxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30199153 | |
Record name | 9-Hydroxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
CAS RN |
51131-85-2 | |
Record name | 9-Hydroxyellipticine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hydroxyellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxyellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hydroxyellipticine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-HYDROXYELLIPTICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of topoisomerase II in the activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine and its derivatives can stabilize the topoisomerase II-DNA cleavable complex. [] This interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. [, ] This mechanism is similar to that of other topoisomerase II inhibitors like etoposide.
Q2: How does the activity of 9-hydroxyellipticine differ from ellipticine?
A: The addition of the hydroxyl group at position 9 significantly enhances the affinity of 9-hydroxyellipticine for DNA compared to ellipticine. [, ] This modification also leads to increased stabilization of the topoisomerase II-DNA complex and increased cytotoxicity. []
Q3: What is the molecular formula and weight of 9-hydroxyellipticine?
A3: The molecular formula of 9-hydroxyellipticine is C17H14N2O, and its molecular weight is 262.31 g/mol.
Q4: How do modifications at the 9-position affect the activity of 9-hydroxyellipticine?
A: Modifications at the 9-position can significantly impact the activity of 9-hydroxyellipticine. For example, methylation of the 9-hydroxyl group to form 9-methoxyellipticine alters its interaction with DNA and reduces its ability to induce topoisomerase II-mediated DNA breaks. [, , ] Similarly, replacing the hydroxyl group with an amino group (9-aminoellipticine) results in weaker intercalation and a shift towards covalent DNA adduct formation as the primary mode of action. []
Q5: How do carbohydrate derivatives of 9-hydroxyellipticine influence its activity?
A: Glycosylation of 9-hydroxyellipticine, particularly at the 2-N position, has led to the development of highly active antitumor agents. [] These quaternary ellipticine glycosides exhibit remarkable activity in various murine tumor models, surpassing the efficacy of doxorubicin in some cases. []
Q6: How is 9-hydroxyellipticine metabolized in the body?
A: 9-Hydroxyellipticine undergoes extensive metabolism, primarily through glucuronidation. [] Other metabolic pathways include oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of various hydroxylated metabolites, including 7-hydroxyellipticine, 9-hydroxyellipticine, 12-hydroxyellipticine, and 13-hydroxyellipticine, as well as ellipticine N2-oxide. [, , , ]
Q7: How does the route of administration affect the antitumor activity of 9-hydroxyellipticine?
A: The route of administration can significantly impact the efficacy of 9-hydroxyellipticine. Studies in L1210 mouse leukemia models have shown that low doses are highly effective, while high doses show reduced activity due to potential drug sequestration in specific compartments, limiting drug access to certain cell populations. []
Q8: What is the evidence for the anticancer activity of 9-hydroxyellipticine?
A: 9-Hydroxyellipticine has demonstrated significant anticancer activity in both in vitro and in vivo models. It has shown efficacy against L1210 mouse leukemia, [, ] colon 26, [] Lewis lung carcinoma, [] and various human tumor cell lines. [, ]
Q9: What is the role of mutant p53 in the activity of 9-hydroxyellipticine?
A: Interestingly, 9-hydroxyellipticine has been shown to restore the wild-type function of mutant p53 protein, leading to cell cycle arrest at the G1 phase and inducing apoptosis. [, ] This finding suggests a unique mechanism for its anticancer effects in cells with p53 mutations, a common hallmark of cancer.
Q10: What mechanisms of resistance to 9-hydroxyellipticine have been identified?
A: Resistance to 9-hydroxyellipticine can arise through several mechanisms. One mechanism involves reduced drug accumulation in resistant cells. [, ] Another key mechanism involves alterations in DNA topoisomerase II, reducing the formation of protein-associated DNA strand breaks in response to the drug. [, ] This resistance is often associated with cross-resistance to other topoisomerase II inhibitors, including other intercalators and epipodophyllotoxins like etoposide. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。